molecular formula C15H13BrINO B6049885 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide

5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide

Cat. No. B6049885
M. Wt: 430.08 g/mol
InChI Key: MWJBEEXPIOHUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide, also known as BRD-0476, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and is known for its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide works by binding to the acetyl-lysine binding pocket of BRD proteins, thereby inhibiting their activity. This leads to changes in gene expression and can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide can have a wide range of biochemical and physiological effects. These include changes in gene expression, cell proliferation, and differentiation. 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide is its specificity for BRD proteins, which allows for targeted modulation of gene expression. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective use in experiments.

Future Directions

There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide. These include further studies on its mechanism of action and potential use in the treatment of diseases such as cancer and inflammation. Additionally, there may be potential for the development of more potent analogs of this compound for use in scientific research.

Synthesis Methods

The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate compound is then reacted with 3,4-dimethylaniline and potassium carbonate to form the desired product, 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide.

Scientific Research Applications

5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide has been studied extensively for its potential use as a tool compound in scientific research. This compound has been shown to modulate the activity of several enzymes and receptors, including bromodomain-containing proteins (BRDs), which play a critical role in gene regulation.

properties

IUPAC Name

5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrINO/c1-9-3-5-12(7-10(9)2)18-15(19)13-8-11(16)4-6-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBEEXPIOHUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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